REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([C:18]#[C:19][CH2:20][OH:21])=[CH:14][CH:13]=1.CCCCCCC.C(OCC)(=O)C.C(O)C#C>ClCCl>[C:12]1([CH3:22])[CH:13]=[CH:14][C:15]([C:18]#[C:19][CH:20]=[O:21])=[CH:16][CH:17]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C#CCO)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
heptane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a bed of celite
|
Type
|
WASH
|
Details
|
the filter cake was rinsed with dichloromethane (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The dichloromethane was concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C#CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.3 mmol | |
AMOUNT: MASS | 4.22 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |